molecular formula C9H16O3 B2819600 ethyl (1R,3S)-3-hydroxycyclohexanecarboxylate CAS No. 1821824-32-1

ethyl (1R,3S)-3-hydroxycyclohexanecarboxylate

Cat. No. B2819600
CAS RN: 1821824-32-1
M. Wt: 172.224
InChI Key: BGAOLPQGOBDXBH-SFYZADRCSA-N
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Description

The description of a chemical compound usually includes its molecular formula, structural formula, and other identifiers like CAS number, IUPAC name, etc. It might also include the class of compounds it belongs to and its relevance or applications in various fields .


Synthesis Analysis

This involves the methods and procedures used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques like X-ray crystallography, NMR spectroscopy, etc. are often used .


Chemical Reactions Analysis

This involves studying the reactions the compound undergoes, the conditions under which these reactions occur, the products formed, and the mechanism of these reactions .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, stability, etc .

Scientific Research Applications

Enantioselective Synthesis and Attractants

Ethyl (1R,2R,5R)-5-iodo-2-methylcyclohexane-1-carboxylate, related to the compound , has been demonstrated as a potent attractant for the Mediterranean fruit fly, showcasing its application in agricultural pest management. The stereoselective synthesis of this compound involves key steps such as asymmetric Diels–Alder reaction, iodolactonization, stereoselective reduction, and inversion of configuration, highlighting its significance in synthetic organic chemistry for producing enantioselective compounds with potential agricultural applications (A. Raw & E. Jang, 2000).

Cyclodextrins in Polymer Chemistry

Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate was oligomerized using horseradish peroxidase as a catalyst, in the presence of cyclodextrin, to achieve cross-linked oligomers through free radical polymerization. This research illustrates the compound's utility in creating new polymeric materials with specific properties, opening doors for its application in material science and engineering (Yan Pang, H. Ritter, & Monir Tabatabai, 2003).

Synthesis and Structure of Novel Compounds

Ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate's first synthesis and structure were elucidated through a three-component condensation, underscoring the compound's potential in synthetic chemistry for creating novel molecules with unique structures and functionalities, which could have applications in material science, medicinal chemistry, and as precursors for further chemical transformations (M. Kurbanova et al., 2019).

Safety And Hazards

This involves studying the toxicity, flammability, environmental impact, handling precautions, etc. of the compound .

Future Directions

This involves predicting or suggesting further studies that can be done based on the known properties and applications of the compound .

properties

IUPAC Name

ethyl (1R,3S)-3-hydroxycyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-2-12-9(11)7-4-3-5-8(10)6-7/h7-8,10H,2-6H2,1H3/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGAOLPQGOBDXBH-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCC[C@@H](C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (1R,3S)-3-hydroxycyclohexanecarboxylate

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